molecular formula C8H16N2O4S B8241621 Methyl (R)-4-(ethylsulfonyl)piperazine-2-carboxylate

Methyl (R)-4-(ethylsulfonyl)piperazine-2-carboxylate

Cat. No.: B8241621
M. Wt: 236.29 g/mol
InChI Key: OSHBTZPSQZDMDI-SSDOTTSWSA-N
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Description

Methyl ®-4-(ethylsulfonyl)piperazine-2-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its piperazine ring, which is substituted with an ethylsulfonyl group and a methyl ester group. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-(ethylsulfonyl)piperazine-2-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylate group can be esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-(ethylsulfonyl)piperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-4-(ethylsulfonyl)piperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-4-(ethylsulfonyl)piperazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the piperazine ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-piperazine-2-carboxylate: Similar structure but lacks the ethylsulfonyl group.

    Ethyl ®-4-(methylsulfonyl)piperazine-2-carboxylate: Similar but with different substituents on the piperazine ring.

Uniqueness

Methyl ®-4-(ethylsulfonyl)piperazine-2-carboxylate is unique due to the presence of both the ethylsulfonyl and methyl ester groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (2R)-4-ethylsulfonylpiperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-3-15(12,13)10-5-4-9-7(6-10)8(11)14-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHBTZPSQZDMDI-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNC(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCN[C@H](C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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